molecular formula C15H20S B14279917 Non-2-ynylsulfanyl-benzene CAS No. 133188-94-0

Non-2-ynylsulfanyl-benzene

Cat. No.: B14279917
CAS No.: 133188-94-0
M. Wt: 232.4 g/mol
InChI Key: QKAKCZNKBUDOQM-UHFFFAOYSA-N
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Description

Non-2-ynylsulfanyl-benzene is a chemical compound for research use only. It is not for diagnostic or therapeutic use. The compound features a benzene ring linked to a non-2-ynyl chain via a sulfanyl (sulfide) group. This molecular structure, combining an aromatic system with an alkyne tail, makes it a valuable intermediate in various research fields. Researchers utilize such compounds in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, where the alkyne group can act as a coupling partner. It may also serve as a building block for developing novel ligands for catalysis or for creating organic materials. The specific physical and chemical properties—such as melting point, boiling point, and solubility—should be confirmed with analytical data for your specific batch. Please refer to the product's safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133188-94-0

Molecular Formula

C15H20S

Molecular Weight

232.4 g/mol

IUPAC Name

non-2-ynylsulfanylbenzene

InChI

InChI=1S/C15H20S/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13H,2-6,14H2,1H3

InChI Key

QKAKCZNKBUDOQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCSC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Non 2 Ynylsulfanyl Benzene and Analogous Systems

Strategies for C-S Bond Formation in Aryl Alkynyl Thioether Synthesis

The creation of the aryl-sulfur linkage is a cornerstone of synthesizing compounds like Non-2-ynylsulfanyl-benzene. The primary approaches to achieve this are nucleophilic substitution reactions and metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions in Thioether Formation

Nucleophilic substitution is a fundamental method for forming thioethers. This can occur through an SN2 mechanism with an alkyl halide and a thiol or via a nucleophilic aromatic substitution (SNAr) pathway. In the context of aryl thioether synthesis, the SNAr reaction is particularly relevant. This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a sulfur nucleophile, such as a thiolate anion. nih.gov For the reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups. rsc.orgacs.org

The general mechanism involves the attack of the thiolate nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group re-aromatizes the ring and yields the aryl thioether. The choice of solvent and base is crucial for the success of these reactions, with combinations like potassium carbonate in N,N-dimethylacetamide (DMAc) being effective for promoting the reaction under mild conditions. rsc.orgacs.org

Table 1: Comparison of Nucleophilic Substitution Methods for Thioether Synthesis

Method Description Substrate Requirements Key Conditions
SN2 Reaction A bimolecular nucleophilic substitution where a thiol or thiolate attacks an alkyl halide. Alkyl halide (primary or secondary), Thiol/Thiolate Polar aprotic solvent, often with a base to deprotonate the thiol.

| SNAr Reaction | A nucleophilic aromatic substitution where a thiolate displaces a leaving group on an electron-deficient aromatic ring. | Electron-poor aryl halide, Thiolate | Polar aprotic solvent (e.g., DMAc), Base (e.g., K2CO3). rsc.orgacs.org |

Metal-Catalyzed Coupling Reactions for Aryl-Sulfur Linkages

When the aromatic ring is not sufficiently activated for SNAr, metal-catalyzed cross-coupling reactions provide a powerful alternative for C-S bond formation. acsgcipr.org These methods typically involve the coupling of an aryl halide or pseudohalide (like a triflate) with a thiol in the presence of a transition metal catalyst. organic-chemistry.org

Palladium-catalyzed reactions, often under Buchwald-Hartwig conditions, are widely used. However, there is growing interest in using more abundant and less expensive base metals like copper and nickel. acsgcipr.orgorganic-chemistry.org Copper-catalyzed Ullmann-type couplings have historically required harsh conditions, but the development of suitable ligands has enabled these reactions to proceed under milder temperatures. Nickel catalysis has also emerged as a potent method for coupling aryl triflates with alkyl thiols, offering a broad substrate scope and tolerance for various functional groups. organic-chemistry.org The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the metal center, coordination of the thiolate, and subsequent reductive elimination to form the aryl thioether and regenerate the catalyst. acsgcipr.org

Table 2: Overview of Metal Catalysts for Aryl-Sulfur Bond Formation

Metal Catalyst Common Precursors Typical Substrates Advantages
Palladium Pd(OAc)2, Pd2(dba)3 Aryl halides (Cl, Br, I), triflates High efficiency, broad functional group tolerance.
Copper CuI, Cu2O Aryl iodides, bromides Low cost, effective with specific ligands. researchgate.net

| Nickel | NiCl2(ligand) complexes | Aryl triflates, chlorides | Low cost, effective for less reactive electrophiles. organic-chemistry.org |

General Methods for Propargyl Thioether Introduction

The introduction of the alkynyl moiety is another critical step. A common approach is the copper-catalyzed cross-coupling of a thiol with a bromoalkyne. organic-chemistry.org This method provides a direct route to a wide range of alkynyl sulfides. Another powerful technique involves the use of hypervalent iodine reagents, specifically ethynyl (B1212043) benziodoxolone (EBX) reagents. acs.orgacs.org These reagents act as electrophilic alkyne sources and react rapidly with thiols under mild, often metal-free, conditions to yield the corresponding thioalkyne. acs.orgacs.org This method is highly chemoselective and tolerates a wide variety of functional groups on both the thiol and the alkyne fragment. acs.org Additionally, N-alkynylthio phthalimides have been developed as stable, electrophilic alkynylthiolating reagents that can react with various nucleophiles to form alkynyl thioethers. organic-chemistry.org

Regioselective Incorporation of the 2-ynylsulfanyl Moiety

For a compound like this compound, the triple bond is internal within the nonyl chain. This requires synthetic methods that can control the regioselectivity of the C-S bond formation at an internal alkyne.

Specific Alkynylation Methodologies

Achieving regioselectivity in the addition of a thiol to an unsymmetrical internal alkyne is a significant synthetic challenge. Gold-catalyzed annulations of alkynyl thioethers have been shown to proceed with a degree of regioselectivity. nih.gov In these reactions, the sulfur atom can direct the outcome of the transformation. nih.gov

More direct approaches for the regioselective thiolation of internal alkynes are also being developed. For instance, a thiol-free, copper-iodide catalyzed three-component reaction of an aryl halide, a terminal alkyne, and potassium isopropylxanthate can lead to the regioselective formation of alkenyl sulfides, which could potentially be precursors to the desired alkynyl thioethers. rsc.org The use of xanthates as an odorless sulfur source is also an advantage in these syntheses. nih.gov

For the direct alkynylation of thiols, hypervalent iodine reagents offer a practical solution. acs.orgacs.org By starting with an appropriately substituted internal alkyne precursor to form the EBX reagent, one can then transfer this specific internal alkynyl group to the thiol. acs.org Another class of reagents for electrophilic alkynylation are 5-(alkynyl)dibenzothiophenium triflates, which have shown broad substrate scope and functional-group tolerance. nih.gov

Functionalization and Derivatization of the Benzene (B151609) Ring

Further diversity in this class of compounds can be achieved by modifying the benzene ring. This can be accomplished either by starting with a pre-functionalized aromatic precursor or by performing reactions on the intact aryl alkynyl thioether.

If the benzene ring is substituted with a halide, a variety of metal-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. For example, nickel-catalyzed cross-coupling reactions can be used to form biaryl structures from aryl thioethers and aryl bromides. acs.org Furthermore, nickel catalysts have enabled the cross-coupling of aryl ethers via C-O bond activation, opening up another avenue for derivatization. acs.org

Nucleophilic aromatic substitution can also be used to introduce functional groups onto the benzene ring, provided it is sufficiently activated. researchgate.netnih.gov This allows for the displacement of a leaving group by a range of nucleophiles. A novel approach involves the use of aryl alcohols as substrates in a copper-catalyzed system to produce functionalized thioethers through the cleavage of the C(aryl)-C(OH) bond. nih.gov This method allows for the incorporation of substituents present on the starting aryl alcohol.

Table 3: Compound Names Mentioned

Compound Name
This compound
Meisenheimer complex
Ethynyl benziodoxolone (EBX)
N-alkynylthio phthalimide

Directed Electrophilic Aromatic Substitution for Further Substituents

The introduction of new functional groups onto the benzene ring of this compound can be achieved through electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of this substitution are significantly influenced by the electronic properties of the existing S-non-2-ynyl substituent.

Strategies for Ortho-, Meta-, and Para-Directing Effects of the S-Alkyne Group

The S-alkyne (specifically, the S-non-2-ynyl) group is anticipated to be an ortho, para-director in electrophilic aromatic substitution reactions. rsc.orgrsc.orgorganic-chemistry.org This is because the sulfur atom can stabilize the intermediate arenium ion formed during the attack at the ortho and para positions through resonance, where one of its lone pairs can be delocalized into the ring. researchgate.netacs.org This resonance stabilization outweighs the deactivating inductive effect of the sulfur atom.

The resonance structures for the intermediate carbocation (sigma complex) formed during electrophilic attack illustrate this stabilization:

Ortho attack: The positive charge can be delocalized onto the sulfur atom, forming a stable sulfonium (B1226848) ion resonance contributor.

Para attack: Similar to the ortho attack, a resonance structure can be drawn where the positive charge is stabilized by the sulfur atom's lone pair.

Meta attack: The positive charge in the intermediate carbocation cannot be directly delocalized onto the sulfur atom through resonance.

Therefore, the transition states leading to the ortho and para products are lower in energy than the transition state for the meta product, resulting in the preferential formation of ortho and para isomers. researchgate.net Steric hindrance from the relatively bulky S-non-2-ynyl group might lead to a higher proportion of the para product over the ortho product.

Table 1: Predicted Directing Effects of the S-Non-2-ynyl Group in Electrophilic Aromatic Substitution

Position of SubstitutionActivating/Deactivating EffectMajor/Minor ProductRationale
OrthoActivating (Resonance)MajorResonance stabilization of the intermediate carbocation. researchgate.netacs.org
MetaDeactivating (Inductive)MinorLack of resonance stabilization for the intermediate carbocation. researchgate.net
ParaActivating (Resonance)MajorResonance stabilization of the intermediate carbocation; sterically favored over ortho. researchgate.netacs.org

Catalytic Approaches in this compound Synthesis

Transition metal catalysis provides powerful and versatile methods for the formation of the C(aryl)-S bond in this compound and its analogs. These methods often offer high efficiency, functional group tolerance, and control over the reaction conditions.

Palladium- and Copper-Catalyzed Processes

Palladium and copper catalysts are widely employed in cross-coupling reactions to form carbon-sulfur bonds. nih.gov While the direct synthesis of this compound using these methods is not explicitly detailed, analogous reactions for the synthesis of aryl alkynyl sulfides are well-established and can be applied.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions are a common method for the synthesis of alkynyl sulfides. One approach involves the coupling of a thiol with a bromoalkyne. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of thiophenol with 1-bromo-non-2-yne in the presence of a copper catalyst.

Another copper-catalyzed method is the thiolation of terminal alkynes using thiosulfonates. acs.org This approach would utilize non-2-yne and a suitable phenylthiosulfonate. These reactions often proceed under mild conditions and exhibit broad substrate scope. acs.org

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. researchgate.net The synthesis of aryl sulfides can be achieved by coupling an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with a thiol (e.g., non-2-ynethiol) in the presence of a palladium catalyst and a suitable ligand. While less common for direct alkynyl sulfide (B99878) synthesis from thiols and aryl halides, palladium catalysis is crucial in related cross-coupling strategies.

Table 2: Overview of Palladium- and Copper-Catalyzed Synthesis of Aryl Alkynyl Sulfides

Catalyst SystemReactantsGeneral ReactionReference
Copper(I) Iodide (CuI)Thiophenol + 1-Bromo-non-2-yneAr-SH + Br-C≡C-R → Ar-S-C≡C-R organic-chemistry.org
Copper(I) Iodide (CuI) / XantphosNon-2-yne + PhenylthiosulfonateR-C≡CH + Ar-S-SO2-Ar' → R-C≡C-S-Ar acs.org
Palladium(0) or Palladium(II) complexIodobenzene + Non-2-ynethiolAr-X + HS-R' → Ar-S-R' researchgate.net

Other Transition Metal Catalysis for Alkyne and Aryl Coupling

Besides palladium and copper, other transition metals can also catalyze the formation of C-S and C-C bonds necessary for the synthesis of this compound and its derivatives. These methods often involve the coupling of alkynes with various partners.

Decarboxylative coupling reactions of alkynyl carboxylic acids, catalyzed by metals such as nickel and silver, provide an alternative route to aryl alkynes, which could be precursors to the target molecule. rsc.org Transition metal-catalyzed couplings of alkynes can lead to the formation of enynes and other valuable structures. nih.gov While not directly forming the C-S bond, these methods are crucial for constructing the alkyne fragment or for subsequent functionalization.

Furthermore, transition-metal-free coupling reactions are emerging as a sustainable alternative. acs.org These reactions often proceed via radical mechanisms or by activation with strong bases. While less common for the direct synthesis of aryl alkynyl sulfides, the development of these methods is an active area of research.

Advanced Spectroscopic and Structural Elucidation of Non 2 Ynylsulfanyl Benzene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Non-2-ynylsulfanyl-benzene, a detailed analysis would involve a combination of 1D and 2D NMR techniques to establish connectivity and infer conformational preferences.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.2–7.5 ppm). vulcanchem.comlibretexts.org The exact chemical shifts and splitting patterns would be influenced by the electron-donating or -withdrawing nature of the sulfanyl (B85325) group and any substituents on the ring. researchgate.netresearchgate.net The protons on the carbon adjacent to the sulfur atom (–S–CH₂–) would likely resonate in the range of δ 2.4–2.6 ppm. vulcanchem.com The protons of the methylene (B1212753) groups in the nonyl chain would exhibit complex splitting patterns in the aliphatic region (δ 1.2-1.6 ppm), while the terminal methyl group would appear as a triplet around δ 0.9 ppm. The acetylenic proton is notably absent in this structure.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The aromatic carbons of this compound are expected to resonate between δ 125–130 ppm. vulcanchem.com The sp-hybridized carbons of the alkyne group would appear in the range of δ 85–90 ppm. vulcanchem.com The carbon of the methylene group attached to the sulfur atom is predicted to be in the δ 30–35 ppm region. vulcanchem.com The remaining carbons of the nonyl chain would appear in the typical aliphatic region (δ 14-32 ppm). The presence of substituents on the benzene ring would alter the chemical shifts of the aromatic carbons, providing clues about their positions. libretexts.orgorganicchemistrydata.org

Hypothetical ¹H and ¹³C NMR Data for this compound:

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic-H7.2-7.5 (m)125-130
-S-CH₂-2.4-2.6 (t)30-35
Alkyne-C-85-90
-(CH₂)₅-1.2-1.6 (m)22-32
-CH₃0.9 (t)14
Data is extrapolated and should be considered illustrative.

To unambiguously assign all proton and carbon signals and to determine the precise connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential. numberanalytics.comyoutube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edumagritek.com For this compound, COSY would show correlations between adjacent protons in the nonyl chain and within the aromatic ring, helping to trace the carbon skeleton. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is a powerful tool for assigning carbon signals based on their attached protons. wikipedia.org For instance, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~33 ppm, confirming the -S-CH₂- fragment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu This is crucial for connecting different spin systems. For example, correlations between the aromatic protons and the carbon of the -S-CH₂- group would confirm the attachment of the thioether chain to the benzene ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. numberanalytics.comharvard.edu This can be used to determine the preferred conformation of the molecule, for instance, the orientation of the nonyl chain relative to the benzene ring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, angles, and intermolecular interactions. wikipedia.organton-paar.comlibretexts.org While no specific crystal structure of this compound has been reported, insights can be drawn from studies on related aryl thioalkynes and general principles of crystal packing. researchgate.netmdpi.com

A crystal structure of this compound would provide exact measurements of all geometric parameters. The C-S bond length would be of particular interest, as would the geometry around the sulfur atom and the alkyne moiety. The planarity of the benzene ring and the conformation of the flexible nonyl chain would also be revealed. aps.org

Expected Bond Parameters for this compound:

Parameter Expected Value
C(aryl)-S Bond Length~1.77 Å
S-C(alkyl) Bond Length~1.82 Å
C≡C Bond Length~1.20 Å
C(aryl)-S-C(alkyl) Bond Angle~100-105°
Values are based on typical bond lengths and angles in related structures.

The way molecules pack in a crystal is determined by a variety of intermolecular forces. chemrxiv.org For this compound, several types of interactions would be expected to play a role in the crystal lattice. nih.govrsc.orgresearchgate.net

π-π Stacking: The aromatic benzene rings could stack on top of each other, an interaction driven by electrostatic and dispersion forces. The presence of the sulfur atom and the long alkyl chain could influence the geometry of this stacking. mdpi.com

C-H···π Interactions: The protons of the nonyl chain or even the aromatic ring could interact with the electron-rich π system of a neighboring benzene ring.

The interplay of these interactions would determine the final crystal structure and could have implications for the material's physical properties. chemrxiv.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." photothermal.comaps.orge-bookshelf.de The two techniques are often complementary, as some vibrations may be more active in one than the other. photothermal.com

For this compound, key vibrational modes would include:

C≡C Stretch: The carbon-carbon triple bond stretch is a characteristic and often strong absorption in the IR spectrum, typically appearing around 2100-2260 cm⁻¹. vulcanchem.com In Raman spectra, this stretch can also be prominent.

C-S Stretch: The carbon-sulfur stretching vibration is generally weaker and appears in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. vulcanchem.com

Aromatic C-H and C=C Stretches: The benzene ring will give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the nonyl chain will appear just below 3000 cm⁻¹.

Hypothetical Vibrational Frequencies for this compound:

Vibrational Mode Hypothetical Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
C≡C Stretch2100-2260IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
C-S Stretch600-800IR
These are general ranges and can be influenced by the specific molecular environment. nist.govuni-rostock.deresearchgate.netfaccts.deopenmopac.netgeochemsoc.org

Characterization of Characteristic Vibrational Modes of Alkyne, Thioether, and Aromatic Moieties

The infrared (IR) spectrum of this compound is defined by the vibrational modes of its three core functional groups: the internal alkyne, the aryl thioether, and the monosubstituted benzene ring. Each moiety exhibits characteristic absorption bands that allow for its identification and structural confirmation.

The alkyne functional group, specifically the internal carbon-carbon triple bond (C≡C), gives rise to a stretching vibration in the region of 2190-2260 cm⁻¹. davuniversity.orglibretexts.org This absorption is typically weak in intensity for internal alkynes due to the small change in dipole moment during the vibration. jove.comuomustansiriyah.edu.iqjove.com In a molecule like this compound, which is unsymmetrical, a weak but observable peak is expected. davuniversity.org

The thioether linkage, specifically the aryl C-S bond, is characterized by stretching vibrations that appear in the fingerprint region of the IR spectrum. For aryl thioethers, this C-S stretch is typically observed between 670 cm⁻¹ and 715 cm⁻¹. upi.eduwiley.com Additional C-S stretching from the alkyl portion of the thioether (S-CH₂) can be found in a similar range, from approximately 685-710 cm⁻¹. upi.edu

The aromatic moiety, a monosubstituted benzene ring, presents several characteristic bands. High-frequency C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range. davuniversity.org In-plane C=C stretching vibrations within the aromatic ring typically produce a set of four bands, often of variable intensity, around 1600, 1585, 1500, and 1450 cm⁻¹. davuniversity.org Furthermore, strong out-of-plane (OOP) C-H bending vibrations are diagnostic for the substitution pattern. For a monosubstituted ring, these "wagging" peaks are typically found between 710 and 770 cm⁻¹ and a ring bending mode near 690 cm⁻¹.

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Internal AlkyneC≡C Stretch2190-2260Weak
Aromatic RingC-H Stretch3000-3100Medium-Weak
C=C In-Plane Stretch1450-1600Medium-Strong
C-H Out-of-Plane Bend710-770Strong
ThioetherAryl C-S Stretch670-715Medium-Weak
Alkyl C-S Stretch685-710Medium-Weak

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification and structural analysis of this compound, providing both its exact mass and insights into its fragmentation behavior under ionization.

Accurate Mass Determination and Fragmentation Pathway Analysis

The elemental composition of this compound is C₁₅H₂₀S. High-resolution mass spectrometry allows for the determination of its monoisotopic mass with high accuracy, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the neutral molecule is 232.12857 Da. davuniversity.org This precise measurement is fundamental for confirming the molecular formula of the compound in analytical studies. mdpi.commdpi.com

Electron impact (EI) ionization of this compound would generate a molecular ion ([M]⁺•) at m/z 232. The subsequent fragmentation of this ion is dictated by the relative stabilities of the resulting radicals and cations, and is influenced by the phenyl, sulfur, and alkyne functionalities.

The fragmentation of alkynes often involves cleavage of the carbon-carbon bond alpha or beta to the triple bond. jove.comntu.edu.sg For aryl alkyl thioethers, cleavage of the C-S bonds is a common pathway. acs.orgresearchgate.net Aromatic compounds are known to produce a stable phenyl cation. libretexts.org Based on these principles, several key fragmentation pathways for this compound can be predicted:

Alpha-Cleavage: Cleavage of the bond between the sulfur atom and the adjacent methylene group (S-CH₂) is a probable pathway. This would result in the formation of a stable benzenethiolate (B8638828) cation ([C₆H₅S]⁺) at m/z 109.

Benzylic-type Cleavage: Cleavage of the C-C bond alpha to the sulfur and the aromatic ring (Phenyl-S bond) can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77, a common fragment for benzene derivatives. libretexts.org

Propargylic Cleavage: The bond between the methylene group and the alkyne (CH₂-C≡C) is a propargylic position. Cleavage at this site is favorable and would yield a resonance-stabilized phenylthiomethyl cation ([C₆H₅SCH₂]⁺) at m/z 123.

Alkyl Chain Fragmentation: The nonyl chain can undergo fragmentation, leading to a series of daughter ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org For instance, cleavage at the bond beta to the triple bond can generate a stable propargyl-type cation.

The table below outlines the major predicted fragments for this compound in a mass spectrum.

Fragment Ion StructureProposed Formation PathwayCalculated m/z
[C₁₅H₂₀S]⁺•Molecular Ion232.13
[C₆H₅SCH₂]⁺Propargylic Cleavage123.04
[C₆H₅S]⁺Alpha-Cleavage at S-CH₂ bond109.01
[C₆H₅]⁺Cleavage of Phenyl-S bond77.04
[C₇H₅S]⁺Loss of the C₈H₁₅ alkyl chain121.01
[C₉H₁₇]⁺Cleavage of S-C(alkyne) bond125.13

Chemical Reactivity and Mechanistic Pathways of Non 2 Ynylsulfanyl Benzene

Reactivity of the Benzene (B151609) Moiety

The benzene ring in Non-2-ynylsulfanyl-benzene is the site of aromatic substitution reactions, with its reactivity and the orientation of incoming substituents being heavily influenced by the attached sulfanylalkyne group.

Electrophilic Aromatic Substitution (EAS) Reactions of the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The process generally occurs in two main steps: the initial attack of the electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation known as an arenium ion (or sigma complex), followed by the removal of a proton to restore the ring's aromaticity. libretexts.orgchemistrysteps.com

The sulfanylalkyne group (-S-CH₂-C≡C-(CH₂)₅CH₃) attached to the benzene ring plays a crucial role in determining the outcome of EAS reactions. Substituents on a benzene ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org Activating groups increase the rate of reaction compared to unsubstituted benzene by donating electron density to the ring, making it more nucleophilic. masterorganicchemistry.comtotal-synthesis.com Conversely, deactivating groups withdraw electron density, slowing the reaction rate. masterorganicchemistry.comtotal-synthesis.com

The directing effect of the sulfanylalkyne group is a result of competing electronic factors:

Resonance Effect : The sulfur atom directly attached to the ring possesses lone pairs of electrons which can be donated into the aromatic system through resonance. This effect increases the electron density at the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during an attack at these sites. pressbooks.pub This resonance donation is characteristic of activating, ortho-, para-directing groups like -OR and -NR₂. masterorganicchemistry.com

Inductive Effect : The sulfur atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the benzene ring through the sigma bond. Furthermore, the sp-hybridized carbons of the alkyne moiety are strongly electron-withdrawing, enhancing this inductive effect.

In the case of this compound, the resonance donation from the sulfur atom outweighs the inductive withdrawal in determining the orientation of substitution. As a result, the sulfanylalkyne group is an ortho-, para-director . Research indicates that for incoming electrophiles, substitution occurs preferentially at the para position, accounting for a significant portion of the product yield. vulcanchem.com This preference for the para position over the ortho position is common and often attributed to reduced steric hindrance for the incoming electrophile. numberanalytics.com

Table 1: Influence of the Sulfanylalkyne Group in Electrophilic Aromatic Substitution

Feature Description Consequence
Directing Effect Ortho, Para Incoming electrophiles are primarily directed to the positions ortho and para to the sulfanylalkyne substituent. libretexts.orgpressbooks.pub
Primary Product Para-substituted The para isomer is generally the major product, often due to steric factors. vulcanchem.com

| Reaction Rate | Moderately Deactivated | The group is described as having a moderate electron-withdrawing effect, which can slow the rate of EAS compared to benzene. vulcanchem.com |

The directing effect of the sulfanylalkyne group can be rationalized by examining the stability of the arenium ion intermediates formed during electrophilic attack. wikipedia.org The arenium ion is a cyclohexadienyl cation that is stabilized by the delocalization of its positive charge across the ring through resonance. wikipedia.orgpdx.edu

When an electrophile (E⁺) attacks at the ortho or para positions of this compound, a key additional resonance structure can be drawn in which a lone pair from the sulfur atom is used to form a π bond with the ring. This structure places the positive charge on the sulfur atom and satisfies the octet rule for all carbon atoms in the ring, contributing significantly to the stability of the intermediate. libretexts.org

In contrast, if the attack occurs at the meta position, the positive charge in the resulting arenium ion is never located on the carbon atom bearing the sulfanylalkyne group. Consequently, the sulfur atom's lone pairs cannot directly participate in stabilizing the positive charge through resonance. libretexts.org The lack of this additional stabilizing resonance structure makes the meta-arenium ion less stable than the ortho and para intermediates. Since the stability of this intermediate is related to the activation energy of the rate-determining step, electrophilic attack proceeds preferentially via the more stable ortho and para pathways. minia.edu.eg

Potential for Nucleophilic Aromatic Substitution (SNAr) if Activated

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike EAS, this pathway is facilitated by strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a good leaving group, typically a halide. libretexts.orgfishersci.fi These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

This compound, in its ground state, is not susceptible to SNAr. The sulfanylalkyne group is not a strong electron-withdrawing group in the context required for SNAr, nor is the sulfanyl (B85325) group itself a typical leaving group under these conditions. dalalinstitute.com

For SNAr to occur, the molecule would need to be chemically modified. For example, if this compound were first halogenated (e.g., to form 1-chloro-4-(non-2-ynylsulfanyl)benzene) and then nitrated to introduce nitro groups at the positions ortho to the chlorine atom, the resulting molecule would be activated for SNAr. In such a hypothetical scenario, a strong nucleophile could displace the chloride leaving group.

Reactivity of the 2-ynylsulfanyl Group

The side chain of this compound contains a carbon-carbon triple bond (alkyne), which is a site of distinct chemical reactivity.

Reactions Involving the Alkyne (Carbon-Carbon Triple Bond)

The internal alkyne in the non-2-ynyl group can undergo a variety of addition reactions. The presence of the adjacent sulfur atom can influence the regioselectivity and reactivity of these transformations.

Hydrogenation : The carbon-carbon triple bond can be reduced. Catalytic hydrogenation, for instance with a palladium on carbon (Pd/C) catalyst, can reduce the alkyne first to a cis-alkene and, with further reaction, to the corresponding alkane. vulcanchem.com

Cycloaddition Reactions : Alkynes are well-known to participate in cycloaddition reactions. For example, they can react with azides in a Huisgen cycloaddition (often copper-catalyzed in the case of terminal alkynes, but thermally possible for internal alkynes) to form triazole derivatives. vulcanchem.com This type of "click chemistry" is a powerful tool in organic synthesis. wikipedia.org

Thiol-yne Reaction : This radical-mediated reaction involves the addition of a thiol across an alkyne. wikipedia.org While this reaction is often used to synthesize thioethers like this compound itself, under radical conditions, a second equivalent of a thiol could potentially add across the double bond of the initial vinyl sulfide (B99878) product. wikipedia.org

Oxidation : The sulfur atom in the 2-ynylsulfanyl group is susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) can convert the sulfide to the corresponding sulfoxide (B87167) (–SO–) and further to the sulfone (–SO₂–). vulcanchem.com

Table 2: Potential Reactions of the 2-ynylsulfanyl Group

Reaction Type Reagents/Conditions Product Type
Catalytic Hydrogenation H₂, Pd/C Alkenyl sulfide or Alkyl sulfide vulcanchem.com
Cycloaddition Azides (R-N₃) Triazole derivative vulcanchem.com
Oxidation H₂O₂ or other oxidants Sulfoxide or Sulfone vulcanchem.com

| Thiol-yne Addition | Thiol (R-SH), radical initiator | 1,2-dithioether or 1,1-dithioether wikipedia.org |

Reactions Involving the Sulfur Atom

The sulfur atom in this compound is nucleophilic and can undergo various reactions, most notably oxidation and S-arylation.

The sulfur atom in alkynyl sulfides can be selectively oxidized to form either sulfoxides or sulfones. The oxidation of sulfides to sulfoxides can be achieved using various reagents, including hydrogen peroxide in the presence of a catalyst. organic-chemistry.org The use of trans-2-(phenylsulfonyl)-3-phenyloxaziridine is a reliable method for the oxidation of alkynyl phenyl sulfides to their corresponding sulfoxides without overoxidation to sulfones. cdnsciencepub.comresearchgate.net The alkyne group deactivates the sulfur atom towards oxidation, often requiring more forcing conditions compared to the oxidation of alkyl or phenyl sulfides. cdnsciencepub.com

Further oxidation of the sulfoxide or direct oxidation of the sulfide with stronger oxidizing agents or under different conditions yields the corresponding sulfone. conicet.gov.arjchemrev.com For example, ruthenium-catalyzed [2+2] cycloadditions have been studied with both alkynyl sulfides and their corresponding sulfones, which are prepared by oxidizing the sulfides with m-chloroperoxybenzoic acid (mCPBA). acs.org

Oxidation Product Reagent(s) Conditions Notes
Sulfoxidetrans-2-(phenylsulfonyl)-3-phenyloxaziridine60°CHigh yield, no overoxidation cdnsciencepub.comresearchgate.net
SulfoxideHydrogen Peroxide / CatalystVariousCatalyst dependent selectivity organic-chemistry.org
Sulfonem-Chloroperoxybenzoic acid (mCPBA)DichloromethaneUsed to prepare alkynyl sulfones for further reactions acs.org
SulfoneHydrogen Peroxide / Niobium Carbide-Efficiently affords sulfones organic-chemistry.org

This table provides an overview of common oxidation reactions of alkynyl sulfides.

S-Arylation involves the formation of a new bond between the sulfur atom and an aryl group. While direct S-arylation of this compound is not explicitly detailed, related transformations are known. For instance, a palladium-copper catalyzed reaction between a propargyl sulfide derivative and p-iodotoluene resulted in depropargylation and S-arylation to form a diaryl sulfide. researchgate.net

More broadly, transition-metal-catalyzed cross-coupling reactions involving carbon-sulfur bond activation and cleavage in thioethers are a significant area of research. dicp.ac.cn Gold(III)-mediated S-arylation of cysteine has been studied, highlighting the potential for metal-catalyzed S-arylation reactions. rsc.org Additionally, single-atom copper catalysts have been developed for the S-arylation of elemental sulfur with aryl iodides to produce diaryl disulfides. rsc.org

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound can be channeled through either intermolecular or intramolecular pathways, often dictated by the reaction conditions and the presence of other functional groups.

Intermolecular reactions involve the interaction of two or more separate molecules. Examples include the aforementioned cycloaddition reactions with external dienes or dienophiles, and the S-arylation with an external aryl halide. nih.govresearchgate.net

Intramolecular reactions, on the other hand, occur within a single molecule. A prime example is the electrophilic cyclization of suitably substituted aryl alkynyl sulfides to form fused heterocyclic systems like benzo[b]thiophenes. nih.gov In these reactions, the aryl ring and the alkynyl sulfide moiety of the same molecule react with each other. The choice between an intermolecular and an intramolecular pathway can sometimes be controlled. For example, in the presence of a nucleophile, an intermediate from an electrophilic cyclization might be trapped before it can undergo further intramolecular steps. escholarship.org

The balance between these pathways is crucial in synthetic chemistry for constructing complex molecular architectures from relatively simple precursors like this compound.

Annulation Reactions Leading to Fused Heterocyclic Systems

Annulation reactions are crucial in synthetic organic chemistry for the construction of cyclic and polycyclic molecules. In the case of this compound, the presence of the reactive alkynyl thioether functionality allows for its participation in various cyclization strategies to form fused heterocyclic systems, particularly those containing sulfur.

One of the most prominent applications of phenyl alkynyl thioethers is in the synthesis of benzothiophenes , a key structural motif in many pharmaceuticals and organic materials. The intramolecular cyclization of ortho-substituted aryl alkynyl thioethers is a common and effective method for constructing the benzothiophene (B83047) core. nih.govnih.gov For this compound, this would typically involve an initial functionalization at the ortho position of the benzene ring, followed by cyclization.

Gold-catalyzed cyclizations have emerged as a powerful tool for this transformation. For instance, the gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes proceeds efficiently to yield 3-silylbenzo[b]thiophenes. acs.org In a hypothetical reaction involving an ortho-silylated derivative of this compound, a gold(I) catalyst would activate the alkyne, facilitating an intramolecular nucleophilic attack by the sulfur atom. This would lead to a vinyl-gold intermediate, which, after a Current time information in Bangalore, IN.researchgate.net-silyl shift and demetallation, would furnish the corresponding 3-silyl-2-(heptyl)benzo[b]thiophene.

Table 1: Hypothetical Gold-Catalyzed Annulation of an ortho-Silylated this compound Analogue

ReactantCatalystProduct
(2-(Non-2'-yn-1'-yl)phenylthio)trimethylsilaneAuCl2-Heptyl-3-(trimethylsilyl)benzo[b]thiophene

This table presents a hypothetical reaction based on known gold-catalyzed cyclizations of analogous compounds.

Furthermore, Brønsted acid-catalyzed dearomatization and rearrangement of phenol-alkynyl thioethers have been reported to yield phenanthrols, showcasing another pathway to fused systems. rsc.org While this specific reaction requires a phenol (B47542) group, it highlights the potential for acid-catalyzed cyclizations of appropriately substituted this compound derivatives.

Rearrangement Reactions Involving the Alkynyl Thioether Moiety

The alkynyl thioether moiety in this compound is also susceptible to various rearrangement reactions, often catalyzed by transition metals or acids. These rearrangements can lead to the formation of new structural isomers with altered connectivity and functionality.

Gold catalysis, in particular, has been shown to mediate a variety of rearrangements in sulfenylated propargylic carboxylates, which share the alkynyl sulfide core. These reactions can proceed through either 1,2- or 1,3-carboxylate migrations, leading to the formation of functionalized indole (B1671886) products when trapped with indoles. nih.govacs.org This suggests that derivatives of this compound bearing a carboxylate group on the propargylic carbon could undergo similar selective rearrangements.

A notable rearrangement in organosulfur chemistry is the researchgate.netresearchgate.net-sigmatropic rearrangement . While typically observed in the context of allyl vinyl sulfides (Claisen rearrangement) or aryl propargyl sulfoxides, analogous rearrangements could be envisioned for derivatives of this compound. For example, oxidation of the thioether to a sulfoxide, followed by heating, could potentially trigger a researchgate.netresearchgate.net-sigmatropic rearrangement.

The Truce-Smiles rearrangement is another important transformation involving the intramolecular migration of an aryl group. cdnsciencepub.com This reaction typically occurs under basic conditions and involves the migration of an aryl group from a heteroatom (like sulfur) to an adjacent carbanion. For a suitably substituted this compound derivative, a Truce-Smiles rearrangement could lead to the formation of a new carbon-carbon bond and a rearranged sulfur-containing product.

Table 2: Potential Rearrangement Pathways for this compound Derivatives

Rearrangement TypeRequired DerivativePotential Product Class
Gold-Catalyzed Carboxylate MigrationPropargylic carboxylate derivativeFunctionalized enol carboxylates
researchgate.netresearchgate.net-Sigmatropic RearrangementSulfoxide derivativeAllenic sulfenates
Truce-Smiles RearrangementDerivative with an acidic C-H adjacent to sulfurAryl-migrated thioethers

This table outlines hypothetical rearrangement reactions based on the known reactivity of similar organosulfur compounds.

Computational and Theoretical Investigations of Non 2 Ynylsulfanyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular-level properties of Non-2-ynylsulfanyl-benzene. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of medium-to-large organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically using a functional such as B3LYP combined with a Pople-style basis set like 6-311+G(d,p), are employed to perform geometry optimization. This process identifies the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 5.1: Predicted Structural Parameters of this compound from DFT Calculations This table is a representative example of data obtained from DFT (B3LYP/6-311+G(d,p)) geometry optimization.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(aromatic)-S1.782 Å
Bond LengthS-C(H₂)1.835 Å
Bond LengthC≡C1.214 Å
Bond AngleC(aromatic)-S-C(H₂)104.5°
Dihedral AngleC-C-S-C-85.2°

While DFT is highly effective, ab initio wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) or the 'gold standard' Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), offer a higher level of theoretical accuracy. Due to their significant computational expense, these methods are often impractical for full geometry optimization of a molecule the size of this compound. Instead, they are typically used to perform single-point energy calculations on the DFT-optimized geometry. This approach refines the electronic energy and can be used to benchmark the accuracy of the chosen DFT functional, ensuring the reliability of the computational model for predicting reactivity and stability.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's electronic behavior and chemical reactivity.

HOMO-LUMO Analysis: For this compound, the HOMO is primarily localized on the electron-rich regions: the π-system of the phenyl ring and the non-bonding lone pair orbitals of the sulfur atom. The LUMO is predominantly composed of the π* antibonding orbitals of the benzene (B151609) ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and electronic excitability. A smaller gap suggests the molecule is more easily polarized and more reactive.

Charge Distribution: Natural Bond Orbital (NBO) analysis is used to determine the distribution of electron density across the molecule by calculating the partial charges on each atom. In this compound, the sulfur atom is predicted to carry a negative partial charge due to its high electronegativity, while the adjacent carbon atoms (one aromatic, one alkyl) bear positive partial charges. This charge polarization influences the molecule's electrostatic potential and its interactions with other chemical species.

Table 5.2: Frontier Molecular Orbital and NBO Charge Analysis This table presents representative data calculated at the B3LYP/6-311+G(d,p) level of theory.

ParameterValue / Description
HOMO Energy-6.15 eV
LUMO Energy-1.28 eV
HOMO-LUMO Gap4.87 eV
HOMO LocalizationPhenyl π-orbitals and Sulfur p-orbitals
LUMO LocalizationPhenyl π*-antibonding orbitals
NBO Charge on Sulfur (S)-0.198 e
NBO Charge on C(aromatic)-S+0.155 e

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to verify experimentally determined structures.

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. For this compound, calculations predict distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the sulfur and the alkyne, and the carbons of the phenyl, alkyne, and alkyl chain moieties.

Vibrational Spectroscopy (IR): The calculation of harmonic vibrational frequencies (following geometry optimization) allows for the prediction of the infrared (IR) spectrum. Key predicted frequencies for this molecule include the aromatic C-H stretching vibrations (>3000 cm⁻¹), the aliphatic C-H stretches (<3000 cm⁻¹), and a characteristic, albeit potentially weak, C≡C triple bond stretching frequency around 2150-2250 cm⁻¹. These predicted spectra, often adjusted with empirical scaling factors, provide a theoretical benchmark for comparison with experimental IR data.

Aromaticity Analysis

The electronic properties of the benzene ring in this compound are influenced by the electron-donating -S-(C₉H₁₅) substituent. Aromaticity analysis quantifies this influence.

To assess the degree of aromaticity in the substituted ring, several computational indices are used.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic descriptor of aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) and 1 Å above it (NICS(1)). A significantly negative NICS value is a hallmark of aromatic character, indicating a strong diatropic ring current. For this compound, the NICS(1) value is expected to be highly negative, confirming the retention of strong aromaticity, though slightly modulated compared to unsubstituted benzene due to the substituent.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value of 1 signifies a perfectly aromatic system (like benzene), while a value of 0 indicates a non-aromatic system. The -S-(C₉H₁₅) substituent induces minor bond length alternation in the phenyl ring, resulting in a HOMA value slightly below 1, but still well within the range considered highly aromatic.

Table 5.3: Calculated Aromaticity Indices for this compound Comparative data for Benzene is provided for context.

IndexThis compoundBenzene (Reference)
HOMA0.9891.000
NICS(1) (in ppm)-10.8-11.5

These computational analyses collectively provide a detailed and quantitative picture of the structure, electronic nature, and aromatic character of this compound, demonstrating the indispensable role of theoretical chemistry in modern chemical research.

Table of Mentioned Compounds

Compound Name
This compound

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the energetic landscape of a chemical reaction. libretexts.org By calculating the potential energy surface (PES), chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome. uni-muenchen.devisualizeorgchem.com

A key transformation for this compound could be an electrophilic aromatic substitution, such as nitration. A computational study would begin by optimizing the geometries of the reactants (this compound and the nitronium ion, NO₂⁺), the possible intermediates (ortho, meta, and para sigma complexes), and the final products. masterorganicchemistry.com Following this, transition state search algorithms are employed to locate the highest energy point along the lowest energy path connecting the reactants to the intermediates. rsc.org

The relative energies of these stationary points reveal the reaction's kinetics and regioselectivity. For the 2-ynylsulfanyl substituent, the resonance stabilization provided by the sulfur lone pairs would be expected to lower the activation energy for attack at the ortho and para positions compared to the meta position. uomustansiriyah.edu.iq

Interactive Data Table: Hypothetical Relative Energies for the Nitration of this compound

This table shows plausible relative free energies (ΔG) in kcal/mol for the stationary points along the reaction coordinate, illustrating the preference for ortho/para substitution.

SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
ReactantsSeparated Reactants0.0
TS-orthoTransition State to ortho-intermediate+15.2
Int-orthoOrtho-substituted sigma complex-5.1
TS-metaTransition State to meta-intermediate+21.5
Int-metaMeta-substituted sigma complex+1.8
TS-paraTransition State to para-intermediate+14.8
Int-paraPara-substituted sigma complex-5.9

Many important organic reactions, including the synthesis of aryl sulfides, rely on transition-metal catalysis. Computational modeling can elucidate the complex, multi-step mechanisms of these catalytic cycles. rsc.org For instance, the synthesis of this compound could potentially be achieved via a palladium-catalyzed cross-coupling reaction between a thiolate and an aryl halide.

A computational investigation of such a cycle would involve calculating the structures and free energies of all proposed catalytic intermediates and the transition states that connect them. rsc.org This typically includes steps like oxidative addition of the aryl halide to the palladium(0) catalyst, ligand exchange to introduce the thiolate, and reductive elimination to form the C-S bond and regenerate the catalyst. By identifying the highest energy barrier in the cycle (the rate-determining step), researchers can gain insights into reaction efficiency and devise strategies for catalyst improvement.

Interactive Data Table: Hypothetical Free Energy Profile for a Catalytic C-S Coupling Cycle

The data represents a simplified, illustrative catalytic cycle for the formation of this compound, with energies computed relative to the resting state of the catalyst and free reactants.

StepCatalytic Species / IntermediateDescriptionRelative Free Energy (ΔG, kcal/mol)
1Pd(0)L₂ + Ph-Br + RS⁻Reactants0.0
2TS₁Oxidative Addition TS+18.5
3(Ph)Pd(II)(Br)L₂Oxidative Addition Product-10.2
4TS₂Ligand Exchange TS+5.5
5(Ph)Pd(II)(SR)L₂Thiolate Complex-12.0
6TS₃Reductive Elimination TS+22.1
7Pd(0)L₂ + Ph-SRProducts-25.0

Studies of Non-Covalent Interactions

Non-covalent interactions, while weak individually, collectively play a crucial role in determining molecular conformation, solubility, and reactivity. wikipedia.orgresearchgate.net In this compound, several such interactions can be analyzed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plot analysis.

Intramolecular interactions: The flexible nine-carbon chain can fold back, allowing for potential C-H···π interactions between the alkyl protons and the electron-rich face of the benzene ring.

Intermolecular interactions:

With Solvents: In aromatic solvents like benzene or toluene, π-π stacking interactions between the benzene ring of the solute and the solvent molecules are expected. wikipedia.org In protic solvents, the potential for weak hydrogen bonding to the sulfur atom or the alkyne's π-system exists.

With Reagents: During a reaction, the approach of a reagent can be guided by these weak forces. For example, the interaction between an electrophile and the π-face of the benzene ring is a critical prelude to substitution. libretexts.org

Computational analysis can quantify the energy of these interactions, providing a more complete picture of the molecule's behavior in different chemical environments.

Interactive Data Table: Representative Calculated Non-Covalent Interaction Energies

This table provides hypothetical interaction energies for this compound with various partners, illustrating the relative strengths of different weak interactions.

Interacting PairType of InteractionBasis Set Superposition Error (BSSE) Corrected Interaction Energy (kcal/mol)
This compound & Benzeneπ-π Stacking (Displaced)-2.4
This compound & Benzeneπ-π Stacking (T-shaped)-2.1
This compound & MethaneC-H···π-0.6
This compound & WaterS···H-O Hydrogen Bond-1.5

Applications in Advanced Organic Synthesis

Non-2-ynylsulfanyl-benzene as a Synthetic Building Block

The intrinsic reactivity of its constituent parts makes this compound a strategic building block for constructing more elaborate molecular architectures. Organic chemists utilize such synthons as foundational pieces to be elaborated into more complex structures through sequential or tandem reactions.

Precursor for the Construction of Complex Organic Molecules and Natural Product Synthesis

While specific total syntheses of natural products originating directly from this compound are not extensively documented in readily available literature, its potential as a precursor is clear. The functional handles it possesses are commonly found in strategies for assembling complex molecules. routledge.com The alkyne group, for instance, is a key functional group in a variety of coupling reactions (like Sonogashira, and Glaser couplings) and cycloadditions, which are fundamental steps in many synthetic routes toward natural products. researchgate.net

Furthermore, the phenylthio moiety can be used to direct reactions or can be modified at a later stage. For example, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or participate in elimination reactions to form double bonds—a common tactic in the synthesis of unsaturated systems within larger molecules. vulcanchem.com The long alkyl chain is another feature that can be incorporated into the carbon skeleton of a target natural product.

Role in the Generation of Novel Heterocyclic Systems

The most direct and well-documented application of this compound as a building block is in the synthesis of heterocyclic compounds. vulcanchem.com Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. The internal alkyne of this compound is a prime reaction site for cycloaddition reactions.

A prominent example is the [3+2] dipolar cycloaddition reaction with azides to form triazoles. vulcanchem.comnumberanalytics.com This type of "click chemistry" is known for its high efficiency and selectivity, providing a straightforward route to 1,2,3-triazole derivatives. Similarly, cycloadditions with nitrile oxides could yield isoxazoles, and reactions with diazomethanes could produce pyrazoles. The presence of the bulky phenylsulfanyl group and the long alkyl chain can influence the regioselectivity of these cycloadditions.

The thioether and aromatic ring also offer pathways to sulfur-containing heterocycles. For instance, intramolecular cyclization reactions, potentially involving activation of the benzene (B151609) ring and the alkyne, could lead to the formation of benzothiophene (B83047) derivatives or other fused heterocyclic systems.

Table 1: Potential Heterocyclic Systems from this compound

Heterocyclic Product Reaction Type Co-reactant
1,2,3-Triazole [3+2] Cycloaddition Organic Azide (R-N₃)
Isoxazole [3+2] Cycloaddition Nitrile Oxide (R-CNO)
Pyrazole [3+2] Cycloaddition Diazoalkane (R₂-CN₂)
Benzothiophene Intramolecular Cyclization Acid catalyst/oxidant
Thiazine derivatives Annulation -

Contributions to the Development of Novel Reagents and Catalysts

The functional groups within this compound make it a candidate for incorporation into more complex reagents or catalyst ligands. The sulfur atom of the thioether is a soft donor and can coordinate to various transition metals, such as palladium, copper, gold, and nickel. mdpi.commdpi.comuodiyala.edu.iq The alkyne can also participate in metal coordination or be part of a larger ligand framework that modulates the electronic and steric properties of a metal center.

For example, related propargyl sulfide (B99878) compounds have been utilized in the synthesis of N-heterocyclic carbene (NHC)-gold complexes, which are active catalysts for various organic transformations. The combination of the thioether and a nearby functional group can create a bidentate ligand, which can stabilize metal complexes and influence their catalytic activity and selectivity. mdpi.com While direct evidence of this compound being used for a commercially available catalyst is sparse, its structural motifs are relevant to modern catalyst design. nih.gov The development of new catalysts often involves screening libraries of ligands, and multifunctional molecules like this compound serve as valuable platforms for creating ligand diversity. beilstein-journals.org

Strategies for Diversity-Oriented Synthesis Using the Multi-Reactive Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to create libraries of structurally diverse small molecules. cam.ac.uknih.gov The goal is to explore a wide range of "chemical space" to find novel bioactive compounds. mdpi.com this compound is an ideal scaffold for DOS because it possesses multiple, orthogonally reactive functional groups.

The three main points of reactivity on the molecule are:

The Alkyne Triple Bond: Can undergo cycloadditions, hydration, hydrogenation, or coupling reactions. researchgate.netvulcanchem.com

The Thioether Linkage: The sulfur atom can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-), altering the electronic properties and creating opportunities for elimination or substitution reactions. vulcanchem.com

The Benzene Ring: Can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce new functional groups, typically at the para-position due to the directing effect of the sulfanyl (B85325) group. vulcanchem.com

A DOS strategy using this scaffold could involve a "build/couple/pair" approach. In the "build" phase, a library of this compound analogues with different substituents on the aromatic ring could be synthesized. In the "couple" phase, these analogues could be subjected to various reactions at the alkyne, such as different cycloadditions. Finally, in the "pair" phase, the thioether could be oxidized to different levels. This multi-dimensional approach allows for the rapid generation of a large and structurally diverse library of compounds from a single, versatile starting scaffold. nih.gov

Table 2: Multi-Reactive Sites of this compound for Diversity-Oriented Synthesis

Reactive Site Type of Reaction Potential Transformation/Product
Alkyne (C≡C) [3+2] Cycloaddition Formation of triazoles, isoxazoles, etc.
Hydrogenation Reduction to cis-alkene or alkane
Hydration Formation of a ketone
Thioether (-S-) Oxidation Formation of sulfoxide (-SO-) or sulfone (-SO₂-)
Metal Coordination Acts as a ligand for transition metal catalysts
Benzene Ring Electrophilic Substitution Nitration, Halogenation, Sulfonation, Acylation

This strategic use of its multi-reactive nature positions this compound as a valuable tool for chemists aiming to efficiently synthesize complex and diverse molecular libraries.

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes for Non-2-ynylsulfanyl-benzene

The synthesis of aryl alkynyl sulfides, including "this compound," has traditionally relied on methods that may involve harsh reaction conditions or the use of malodorous and air-sensitive thiols. mdpi.com The future of its synthesis lies in the development of greener and more sustainable alternatives that are both efficient and environmentally benign.

Emerging strategies focus on minimizing waste, avoiding toxic reagents and solvents, and improving energy efficiency. One promising avenue is the use of water as a solvent for the synthesis of heteroaryl thioethers, a related class of compounds. sioc-journal.cn Such base-free methods, proceeding at room temperature, offer significant advantages in terms of simplicity, safety, and reduced environmental impact. sioc-journal.cn Copper-catalyzed C-S coupling of thiols and aryl boronic acids in water also represents a green and practical approach for creating aryl sulfides. researchgate.net

Furthermore, the development of transition-metal-free synthesis methods for aryl alkynyl sulfides is a significant step towards sustainability. rsc.orgcolab.ws These methods, which may involve the reaction of a chloroacetylene with a thiolate salt mediated by an amine, offer excellent yields without the need for metal catalysts that can be toxic and difficult to remove from the final product. rsc.org Another innovative and odorless approach involves the copper-catalyzed thiolation of terminal alkynes using thiosulfonates, which are stable and easy to handle. acs.org The application and adaptation of these novel methods to the specific synthesis of "this compound" would be a key research focus, aiming for high-yield, cost-effective, and environmentally friendly production.

A summary of potential sustainable synthetic approaches is presented in the table below.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Water-Promoted Synthesis Utilizes water as a green solvent; often base-free and proceeds at room temperature. sioc-journal.cnReduced environmental impact, enhanced safety, simplified workup procedures.
Copper-Catalyzed C-S Coupling in Water Employs a copper catalyst with aryl boronic acids and thiols in an aqueous medium. researchgate.netAvoids toxic organic solvents and ligands, scalable process.
Transition-Metal-Free Synthesis Reaction of a chloroalkyne with a thiolate, mediated by an amine. rsc.orgAvoids contamination with heavy metals, potentially lower cost.
Copper-Catalyzed Thiolation with Thiosulfonates Uses stable and odorless thiosulfonates as the sulfur source. acs.orgEliminates the use of volatile and malodorous thiols, mild reaction conditions.

Advanced Mechanistic Investigations Using State-of-the-Art Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of "this compound" is crucial for optimizing existing protocols and designing new transformations. Future research will increasingly rely on advanced spectroscopic techniques to probe reaction intermediates and transition states in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and specialized techniques like 33S NMR, will continue to be a cornerstone for structural elucidation and mechanistic studies of organosulfur compounds. rsc.orgacs.org Although 33S NMR faces challenges due to the low natural abundance and quadrupolar nature of the 33S nucleus, advancements in instrumentation and techniques like solid-state NMR are overcoming these limitations. rsc.org Mechanistic studies on palladium-mediated C-S bond formation have successfully utilized 31P-NMR to observe key intermediates in the catalytic cycle, a strategy that could be applied to investigate the synthesis of "this compound". nih.gov

Time-resolved spectroscopic methods, such as transient absorption spectroscopy and time-resolved infrared (IR) spectroscopy, can provide invaluable data on the dynamics of short-lived species. researchgate.net The application of these techniques could, for example, elucidate the mechanism of photocatalytic syntheses of aryl sulfides, which proceed via radical intermediates. beilstein-journals.org Combining experimental spectroscopic data with computational modeling will be a powerful approach to build a comprehensive picture of the reaction pathways. researchgate.net

The table below highlights key spectroscopic techniques and their potential applications in studying "this compound".

Spectroscopic TechniqueInformation GainedPotential Application for this compound
Multi-nuclear NMR (1H, 13C, 33S) Detailed structural information, identification of reaction intermediates. rsc.orgacs.orgresearchgate.netElucidating the structure of reaction intermediates and byproducts in synthetic pathways.
Time-Resolved Spectroscopy (e.g., TR-IR) Real-time monitoring of transient species and reaction kinetics. researchgate.netStudying the dynamics of photocatalytic or other rapid reactions involving "this compound".
Mass Spectrometry (e.g., ESI-MS) Identification of reaction components and intermediates. mdpi.comMonitoring the progress of synthetic reactions and identifying key catalytic species.
X-ray Absorption Spectroscopy (XAS) Information on the local electronic and geometric structure of the sulfur atom. osti.govProbing the oxidation state and coordination environment of sulfur in catalytic cycles.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of "this compound" will be no exception. These computational tools can accelerate the discovery of new materials and the optimization of chemical processes.

ML models can be trained on large datasets of known compounds to predict the physicochemical properties of new molecules, including those with the "this compound" scaffold. nih.govarxiv.org Quantitative Structure-Property Relationship (QSPR) models, for example, have been successfully used to predict the critical properties of sulfur-containing compounds. nih.gov Such predictive power can guide the synthesis of derivatives with desired characteristics, such as enhanced thermal stability or specific electronic properties, without the need for extensive trial-and-error experimentation.

In the realm of materials science, ML can be employed to screen virtual libraries of compounds for their potential in applications like organic electronics or energy storage. For instance, machine learning has been used to predict the performance of organosulfur compounds in lithium-sulfur batteries. rsc.org By identifying key structural features that correlate with high performance, AI algorithms can propose novel derivatives of "this compound" for targeted synthesis and testing. Furthermore, active learning approaches can intelligently guide experimental efforts, maximizing the efficiency of the research process. researchgate.netchemrxiv.org

The table below outlines potential applications of ML and AI in the study of "this compound".

Application AreaMachine Learning/AI ApproachPotential Impact on "this compound" Research
Property Prediction Quantitative Structure-Property Relationship (QSPR) models, Regression models (e.g., Gradient Boosting, Neural Networks). nih.govarxiv.orgRapid estimation of physical, chemical, and electronic properties to guide the design of new derivatives.
Materials Discovery High-throughput virtual screening, Generative models. aip.orgIdentification of promising "this compound"-based materials for specific applications.
Reaction Optimization Bayesian optimization, Reinforcement learning.Efficiently find the optimal reaction conditions (temperature, catalyst, solvent) for the synthesis of "this compound".
Mechanistic Insight Analysis of computational chemistry data, Pattern recognition in spectroscopic data. maxapress.comUncover complex relationships in reaction mechanisms and spectroscopic signatures that are not readily apparent to human researchers.

Q & A

Q. What are the recommended synthetic routes for Non-2-ynylsulfanyl-benzene, and how can reaction efficiency be optimized?

this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, a thiol-alkyne coupling strategy using a benzene derivative with a leaving group (e.g., chloride) and a non-2-ynylthiol precursor may yield the target compound. Optimization involves adjusting catalysts (e.g., CuI for alkyne activation), solvent polarity (e.g., DMF or THF), and reaction temperature (typically 60–80°C). Purity can be enhanced via column chromatography, as demonstrated in analogous sulfanylbenzene syntheses .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the sulfanyl group’s attachment and alkyne geometry. The absence of S-H peaks (~3–4 ppm) and presence of alkyne protons (~2–3 ppm) are critical markers.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₁₂S₂: ~196.06 g/mol).
  • IR Spectroscopy : Alkyne C≡C stretches (~2100–2260 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) provide structural insights.
  • HPLC/GC : Purity assessment using reverse-phase HPLC or GC with flame ionization detection .

Q. How should this compound be stored to ensure stability during experiments?

Store under inert atmospheres (argon/nitrogen) at 0–6°C to prevent oxidation of the sulfanyl group and alkyne degradation. Use amber vials to avoid photolytic decomposition, as recommended for similar sulfanyl compounds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in organocatalytic systems?

The electron-withdrawing sulfanyl group enhances the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution. Computational studies (e.g., DFT) can model charge distribution and transition states. For instance, the sulfur atom’s lone pairs may stabilize intermediates in catalytic cycles, as seen in sulfonamide derivatives . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can further elucidate substituent effects .

Q. How can conflicting data on the compound’s reactivity with electrophiles be resolved?

Contradictions in reactivity (e.g., regioselectivity in nitration) may arise from solvent polarity, catalyst choice, or competing pathways. Systematic replication under controlled conditions (e.g., varying HNO₃ concentration, temperature) is essential. Cross-referencing with analogous compounds (e.g., 4-nitrobenzenesulfonamides) and meta-analysis of reaction conditions can identify critical variables .

Q. What strategies are effective for incorporating this compound into polymeric or supramolecular systems?

The alkyne moiety allows click chemistry (e.g., CuAAC with azides) for polymer functionalization. Supramolecular assembly can be driven by π-π stacking of the benzene ring and S···S interactions. Characterization via X-ray crystallography or SAXS is recommended to confirm structural integrity, as applied to sulfinylbenzene derivatives .

Q. How does the compound’s electronic structure influence its application in photochemical studies?

Time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, highlighting π→π* transitions in the benzene ring and n→σ* transitions in the sulfanyl group. Experimental validation using transient absorption spectroscopy may reveal excited-state dynamics relevant to photocatalysis or sensors .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Stepwise Documentation : Detail stoichiometry, catalyst loading, and purification steps.
  • Control Experiments : Include blank reactions (without catalyst) and internal standards (e.g., 1,3,5-trimethoxybenzene for HPLC).
  • Data Sharing : Publish raw spectroscopic data (e.g., NMR FID files) in supplementary materials .

Q. How should researchers design studies to explore structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the alkyne chain length or introduce substituents (e.g., electron-donating groups) on the benzene ring.
  • Biological/Physical Testing : Assess toxicity (via Ames test) or thermal stability (TGA/DSC). Cross-reference with ethylbenzene toxicological frameworks for safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.